

J-1149 discovery and synthesis

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Compound of Interest

Compound Name: J-1149

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An In-depth Technical Guide on the Discovery and Synthesis of JNJ-40411813 (ADX71149)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40411813, also known as ADX71149, is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a presynaptic inhibitory G-protein coupled receptor, mGlu2 represents a key therapeutic target for psychiatric and neurological disorders characterized by excessive glutamatergic transmission. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of JNJ-40411813, intended for professionals in the field of drug development. Recent clinical trials have investigated its potential in treating schizophrenia, anxious depression, and epilepsy, though its development for epilepsy was discontinued due to a lack of efficacy in a Phase II study.

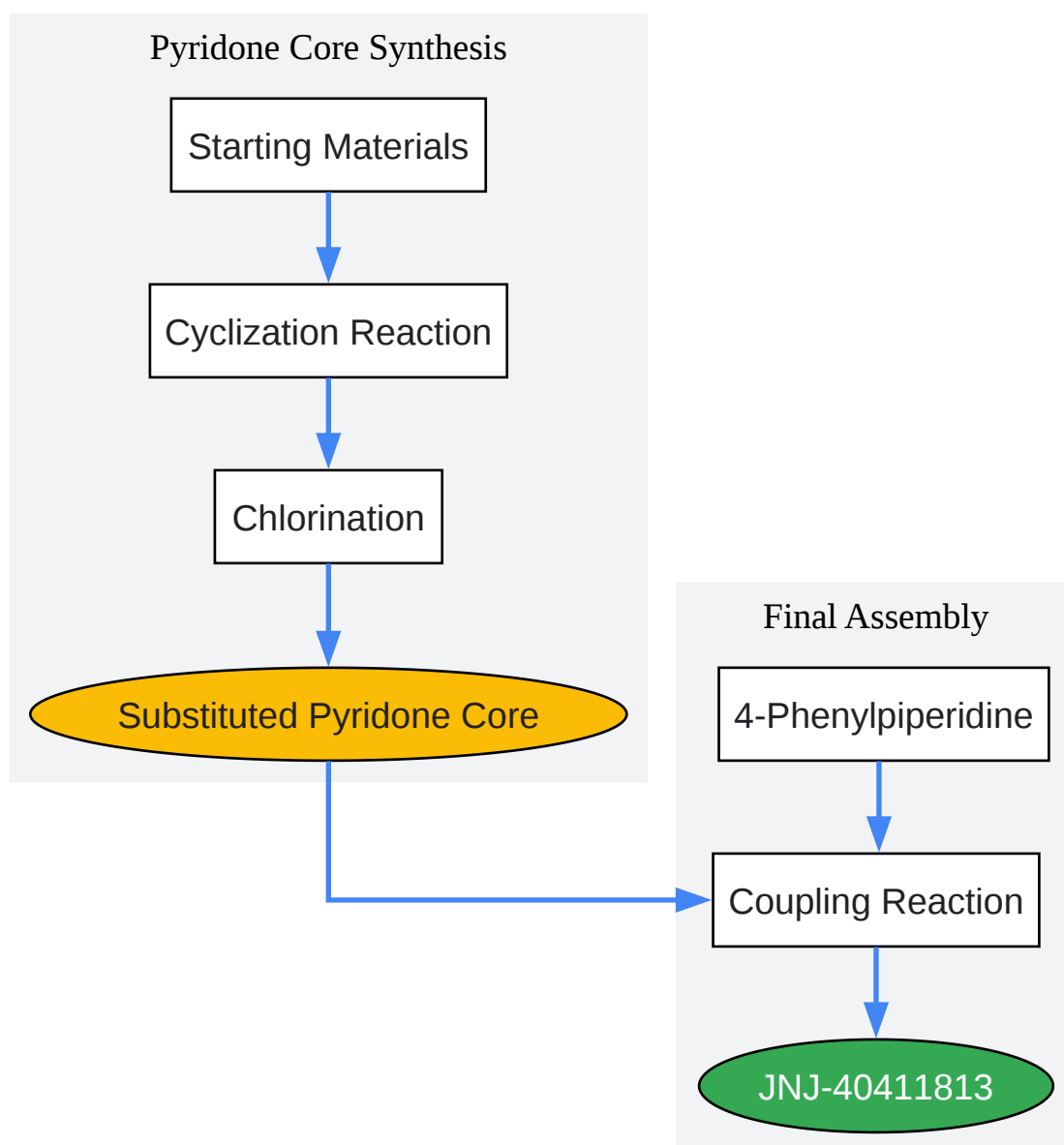
Discovery

The discovery of JNJ-40411813 was the result of an extensive lead optimization program starting from a high-throughput screening (HTS) hit. The initial compound, a 4-aryl-substituted pyridone, was identified as having mGlu2 PAM activity. Subsequent optimization efforts focused on modifying the spacer between the pyridone core and the phenyl ring to improve potency, selectivity, and pharmacokinetic properties. This led to the exploration of a novel subseries of phenylpiperidine-substituted pyridones, culminating in the identification of JNJ-40411813 (1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone) as a clinical candidate with an optimal balance of in vitro potency, in vivo efficacy, and a favorable safety profile.

Synthesis

The synthesis of JNJ-40411813 was developed at Janssen Research & Development. While the full, detailed multi-step synthesis is proprietary, the general synthetic strategy is outlined in the medicinal chemistry literature. The synthesis involves the construction of the substituted pyridone core followed by the introduction of the phenylpiperidine moiety.

A logical workflow for the synthesis is presented below.



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Caption: Synthetic workflow for JNJ-40411813.

Mechanism of Action

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor.[1] Unlike orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a Gai/o-coupled receptor primarily located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of glutamate from the presynaptic neuron, thereby reducing glutamatergic neurotransmission. This mechanism is particularly relevant in conditions associated with hyperglutamatergic states.

The signaling pathway is illustrated in the diagram below.



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Caption: JNJ-40411813 signaling pathway at the mGlu2 receptor.

Quantitative Data

The pharmacological and pharmacokinetic properties of JNJ-40411813 have been extensively characterized. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacological Data

Parameter	Assay	Species/Cell Line	Value
EC50 (PAM activity)	[35S]GTPyS binding	Human mGlu2 (CHO cells)	147 ± 42 nM ^[1]
EC50 (PAM activity)	Ca ²⁺ mobilization	Human mGlu2 (HEK293 cells)	64 ± 29 nM ^[1]
EC50 (Agonist activity)	[35S]GTPyS binding	Human mGlu2 (CHO cells)	2159 ± 1069 nM ^[1]
Kb (Affinity)	5HT _{2A} Receptor Binding	Human	1.1 µM ^[1]

Table 2: In Vivo Pharmacological & Pharmacokinetic Data (Rat)

Parameter	Administration	Value
ED50 (mGlu2 Occupancy)	Oral (p.o.)	16 mg/kg ^[1]
ED50 (5HT _{2A} Occupancy)	Oral (p.o.)	17 mg/kg ^[1]
C _{max} (10 mg/kg p.o.)	Oral (p.o.)	938 ng/mL at 0.5 h ^[1]
AUC _{0-∞} (2.5 mg/kg i.v.)	Intravenous (i.v.)	1833 ± 90 ng·h/mL ^[1]
AUC _{0-∞} (10 mg/kg p.o.)	Oral (p.o.)	2250 ± 417 ng·h/mL ^[1]
Oral Bioavailability	-	31% ^[1]
Plasma Clearance (CL)	Intravenous (i.v.)	1.4 ± 0.1 L/h/kg ^[1]
Volume of Distribution (V _d)	Intravenous (i.v.)	2.3 ± 0.2 L/kg ^[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the characterization of JNJ-40411813, based on published literature.^[1]

[35S]GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G α subunits upon receptor stimulation.

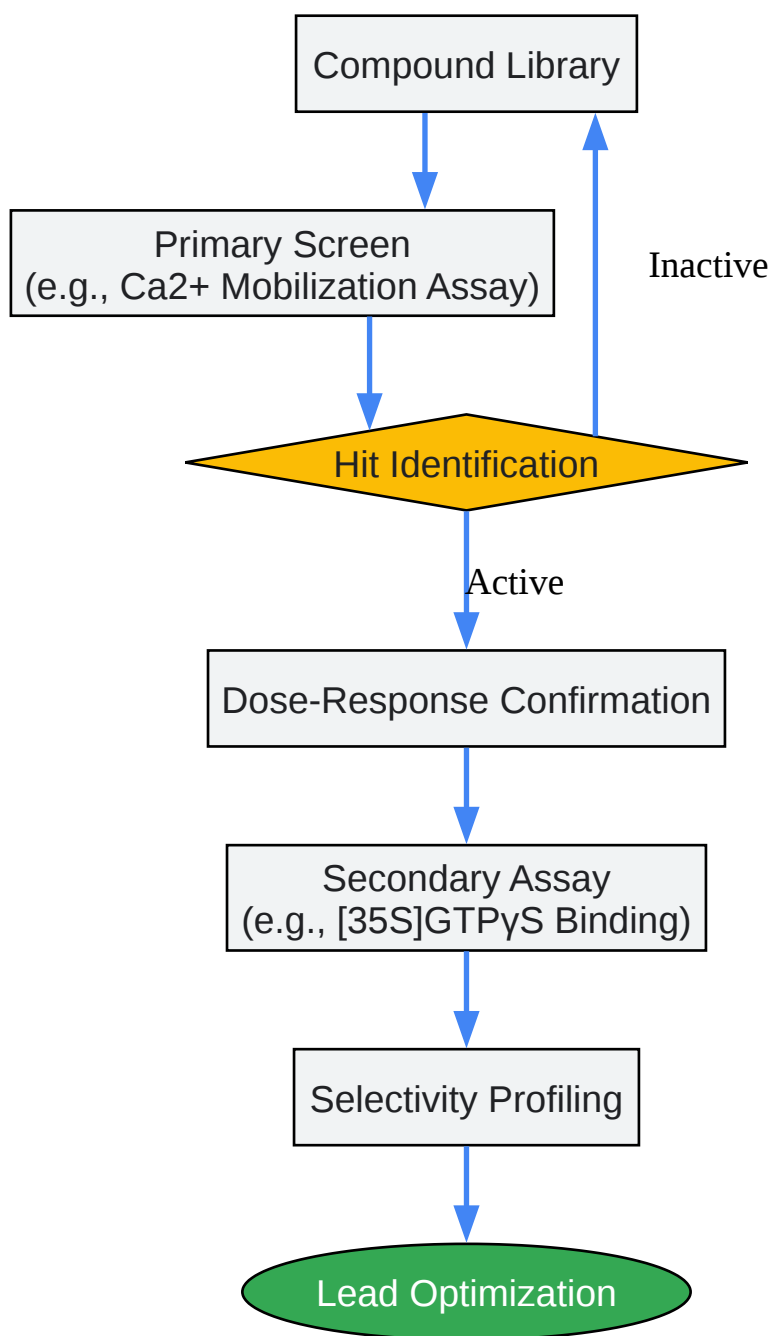
- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
- Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
- Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
- Procedure:
 - Cell membranes are incubated with GDP (e.g., 30 μ M) to ensure G-proteins are in their inactive state.
 - JNJ-40411813 (at various concentrations) is added in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀ concentration) to assess PAM activity. For agonist activity, JNJ-40411813 is added alone.
 - The reaction is initiated by adding [35S]GTPyS (e.g., 0.05 nM).
 - The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
 - The reaction is terminated by rapid filtration through glass fiber filters.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The amount of bound [35S]GTPyS is quantified by liquid scintillation counting.
- Data Analysis: Data are typically normalized to the response of a saturating concentration of glutamate and fitted to a sigmoidal dose-response curve to determine EC₅₀ values.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay is used for Gαq-coupled receptors, or as in this case, Gαi/o-coupled receptors co-transfected with a promiscuous G-protein like Gα16, which links the receptor activation to the phospholipase C pathway and subsequent calcium release.

- Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu2 receptor and Gα16.
- Procedure:
 - Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - The baseline fluorescence is measured using a plate reader (e.g., FLIPR).
 - JNJ-40411813 and/or glutamate are added to the wells.
 - The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
- Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the compound to determine the EC50.

The workflow for a typical in vitro screening cascade is depicted below.



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Caption: In vitro experimental workflow for PAM discovery.

Conclusion

JNJ-40411813 is a well-characterized mGlu2 PAM that emerged from a rigorous discovery and optimization process. Its mechanism of action, involving the potentiation of endogenous

glutamate signaling at presynaptic mGlu2 receptors, offers a targeted approach to modulating glutamatergic neurotransmission. While its clinical development has faced challenges, the extensive preclinical and early clinical data available for JNJ-40411813 provide a valuable case study and a rich dataset for researchers in the field of neuroscience and drug development. The detailed pharmacological profile and the established experimental protocols serve as a solid foundation for future investigations into the therapeutic potential of mGlu2 modulation.

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References

- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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